

# Comprehensive Structural Analysis and Synthetic Applications of 2-Ethoxy-N-phenylacetamide[1]

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## Compound of Interest

Compound Name: 2-ethoxy-N-phenylacetamide

Cat. No.: B310374

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## Introduction

**2-Ethoxy-N-phenylacetamide** (CAS 149029-50-5) is an organic amide characterized by an N-phenyl substituent and an

-ethoxy group on the acetyl chain.[1] Structurally, it represents a hybrid motif combining the lipophilic, aromatic properties of aniline derivatives with the polar, hydrogen-bond accepting capacity of an ether linkage.

In drug development, this compound serves as a critical building block and structural probe. It is frequently utilized to explore Structure-Activity Relationships (SAR) in analgesic and anti-inflammatory research, acting as a positional isomer to the historical drug Phenacetin (4-ethoxyacetanilide) and a simplified analogue of local anesthetics like Lidocaine.[1] Its specific substitution pattern (

-heteroatom functionalization) alters metabolic stability and solubility profiles compared to simple alkyl acetamides.[1]

## Chemical Identity and Physicochemical Properties[1][4][5][6][7][8][9]

### Core Identifiers

| Property            | Detail   |
|---------------------|--|
| CAS Registry Number | 149029-50-5                                    |
| IUPAC Name          | 2-ethoxy-N-phenylacetamide                     |
| Synonyms            | -Ethoxyacetanilide; N-Phenyl-2-ethoxyacetamide |
| Molecular Formula   |  |
| Molecular Weight    | 179.22 g/mol                                   |
| SMILES              | CCOCC(=O)Nc1ccccc1                             |
| InChI Key           | SQRTWLGWCOJOTO-UHFFFAOYSA-N                    |

## Predicted Physicochemical Profile

The following parameters are critical for assessing the compound's "drug-likeness" and behavior in biological assays.

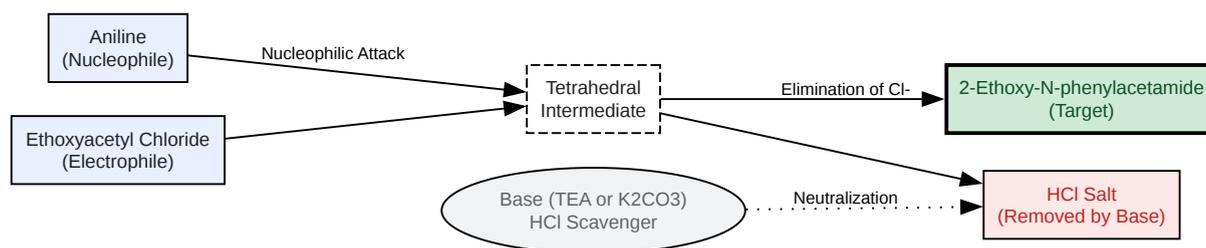
| Parameter                             | Value (Predicted)    | Significance  |
|---------------------------------------|----------------------|---|
| LogP (Octanol/Water)                  | ~1.6 - 1.9           | Moderate lipophilicity; likely good membrane permeability.<br>[1]       |
| Topological Polar Surface Area (TPSA) | ~38.3                | Indicates high oral bioavailability potential (Rule of 5 compliant).[1] |
| H-Bond Donors                         | 1 (Amide NH)         | Critical for receptor binding interactions.[1]                          |
| H-Bond Acceptors                      | 2 (Amide O, Ether O) | Facilitates solvation and target engagement.[1]                         |
| Rotatable Bonds                       | 4                    | Suggests conformational flexibility for induced-fit binding.[1]         |

## Synthetic Methodology: Nucleophilic Acyl Substitution[11]

The most robust and scalable synthesis of **2-ethoxy-N-phenylacetamide** involves the Schotten-Baumann reaction or anhydrous acylation of aniline with ethoxyacetyl chloride.[1] This pathway is preferred over direct condensation with carboxylic acids due to higher yields and simplified purification.[1]

### Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of chloride.[2] A base is required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.



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Figure 1: Synthetic pathway for the formation of **2-ethoxy-N-phenylacetamide** via nucleophilic acyl substitution.

### Experimental Protocol (Standardized)

Objective: Synthesis of **2-ethoxy-N-phenylacetamide** (10 mmol scale).

Reagents:

- Aniline (0.93 g, 10 mmol)[1]
- Ethoxyacetyl chloride (1.22 g, 10 mmol)[1]

- Triethylamine ( ) (1.5 eq, 15 mmol) or Pyridine[1]
- Dichloromethane (DCM) (anhydrous, 20 mL)[1]

#### Step-by-Step Procedure:

- Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl<sub>2</sub>), dissolve Aniline (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (15 mL).
- Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm of the acylation.
- Addition: Dropwise add Ethoxyacetyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes. Scientific Rationale: Slow addition prevents localized overheating and di-acylation side products.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).
- Workup (Self-Validating Purification):
  - Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL).[1] Rationale: Removes unreacted aniline and amine base.[2]
  - Base Wash: Wash with saturated (2 x 10 mL).[1] Rationale: Removes any hydrolyzed acid byproducts.
  - Brine Wash: Wash with saturated NaCl to remove residual water.[1]
- Isolation: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

## Spectroscopic Characterization

Verification of the structure relies on identifying the distinct ethoxy chain signals and the amide linkage.

### Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz,  $CDCl_3$ ):
  - 8.20 (br s, 1H, NH): Broad singlet, exchangeable with  $D_2O$ . [1]
  - 7.55 (d, 2H, Ar-H ortho): Characteristic of N-phenyl ring. [1]
  - 7.30 (t, 2H, Ar-H meta). [1]
  - 7.10 (t, 1H, Ar-H para). [1]
  - 4.05 (s, 2H,  $-CO-CH_2-O-$ ): Diagnostic singlet for the  $\alpha$ -methylene group. [1]
  - 3.65 (q, 2H,  $-O-CH_2-CH_3$ ): Quartet coupling with the terminal methyl. [1]
  - 1.30 (t, 3H,  $-CH_3$ ): Triplet. [1]
- NMR (100 MHz,  $CDCl_3$ ):
  - Carbonyl (C=O):  $\sim 168$  ppm. [1]
  - Aromatic Carbons:  $\sim 137$  (ipso), 129, 124, 120 ppm. [1]
  - $\alpha$ -Carbon ( $-CO-CH_2-$ ):  $\sim 70$  ppm (Deshielded by oxygen). [1]
  - Ethoxy Methylene ( $-O-CH_2-$ ):  $\sim 65$  ppm. [1]

): ~67 ppm.[1]

◦ Methyl (

): ~15 ppm.[1]

## Mass Spectrometry (MS)

• Molecular Ion (

): m/z 179.[1]

• Key Fragments:

◦ m/z 93 (

): Loss of the ethoxyacetyl group.[1]

◦ m/z 87 (

): Acylium ion fragment.[1]

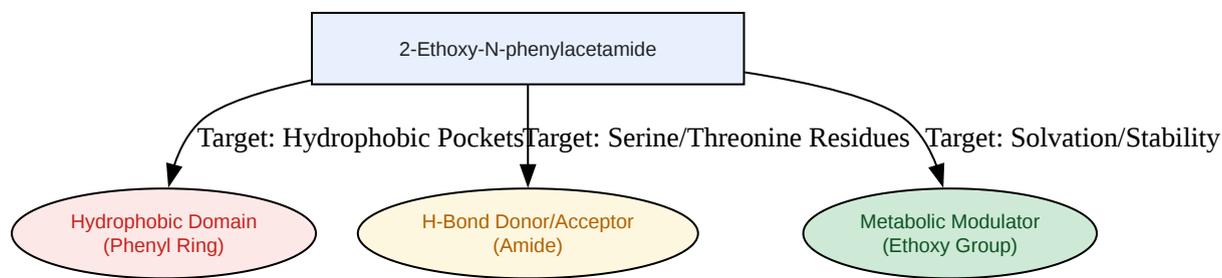
## Applications in Drug Discovery

**2-Ethoxy-N-phenylacetamide** serves as a versatile scaffold in medicinal chemistry.[1]

## Pharmacophore Mapping

The molecule contains three distinct pharmacophoric features:

- Aromatic Domain: Interactions with hydrophobic pockets (e.g., in voltage-gated sodium channels).[1]
- Amide Linker: Provides rigid directionality and H-bonding capability.[1]
- Ether Tail: Acts as a hydrogen bond acceptor and modulates metabolic clearance (preventing rapid deacetylation compared to simple acetamides).[1]



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Figure 2: Pharmacophore decomposition of **2-ethoxy-N-phenylacetamide** highlighting functional domains for drug interaction.[1]

## Research Utility

- Local Anesthetic Analogs: Used to study the effect of ether oxygen placement on the anesthetic potency of lidocaine-type drugs.[1] The oxygen atom alters the pKa of the amide nitrogen and the overall lipophilicity.
- Impurity Profiling: It is a potential process impurity in the synthesis of complex ethoxy-containing APIs.[1]
- Metabolic Probe: Used to assess O-dealkylation vs. amide hydrolysis rates in liver microsome stability assays.[1]

## References

- Sigma-Aldrich. Product Specification: **2-ethoxy-N-phenylacetamide** (CAS 149029-50-5).[1]
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- 2. Reaction of aniline with acetyl chloride in the presence of NaOH give - askITians [[askitians.com](https://askitians.com)]
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